Product packaging for 3,5-Dimethoxypyrazin-2-amine(Cat. No.:CAS No. 23902-84-3)

3,5-Dimethoxypyrazin-2-amine

Cat. No.: B3254472
CAS No.: 23902-84-3
M. Wt: 155.15 g/mol
InChI Key: OEXYSFBGMXNAIA-UHFFFAOYSA-N
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Description

3,5-Dimethoxypyrazin-2-amine (CAS 23902-84-3) is a chemical compound with the molecular formula C6H9N3O2 and a molecular weight of 155.15 g/mol . It is supplied with a typical purity of 99% . As a substituted pyrazinamine, this compound belongs to a class of chemicals known for their role in advanced research and development. Pyrazine derivatives are of significant scientific interest due to their diverse applications. They are frequently explored as key synthetic intermediates in the development of pharmaceuticals and agrochemicals . Furthermore, structurally related alkylpyrazines are extensively studied in the field of food and flavor chemistry for their potent aromatic properties, often possessing very low odor thresholds and contributing to roasted, nutty, or earthy sensory profiles . This product is designated for Research Use Only and is not intended for diagnostic, therapeutic, or any other personal use. Researchers should handle this material with appropriate precautions, referring to the Safety Data Sheet for detailed hazard and handling information.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H9N3O2 B3254472 3,5-Dimethoxypyrazin-2-amine CAS No. 23902-84-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3,5-dimethoxypyrazin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3O2/c1-10-4-3-8-5(7)6(9-4)11-2/h3H,1-2H3,(H2,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEXYSFBGMXNAIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CN=C(C(=N1)OC)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 3,5 Dimethoxypyrazin 2 Amine and Its Precursors

Strategies for Pyrazine (B50134) Ring Construction Applied to Dimethoxypyrazines

The formation of the core pyrazine heterocycle is a foundational step in the synthesis of its many derivatives. nih.gov Classical and modern methods have been developed to construct this π-deficient ring system. slideshare.net

One of the most fundamental and widely used methods for constructing the pyrazine ring is through the condensation of a 1,2-dicarbonyl compound with a 1,2-diamine. slideshare.netresearchgate.net This reaction typically forms a dihydropyrazine (B8608421) intermediate, which is then oxidized to the aromatic pyrazine. slideshare.net Common oxidizing agents used for this dehydrogenation step include copper(II) oxide and manganese oxide. researchgate.net

Another modern approach involves the dehydrogenative coupling of β-amino alcohols, catalyzed by metal complexes. nih.gov For instance, manganese pincer complexes have been shown to effectively catalyze the self-condensation of β-amino alcohols to form symmetrically 2,5-disubstituted pyrazines at elevated temperatures. nih.gov This method avoids the need for pre-oxidized starting materials and often proceeds with good yields. nih.gov

Substrate (β-Amino Alcohol)CatalystBaseTemperature (°C)Yield (%)Citation
2-phenylglycinolMn-pincer complex 2KH15090 nih.gov
2-amino-4-methylpentane-1-olMn-pincer complex 2KH15080 nih.gov
2-amino-1-pentanolMn-pincer complex 2KH15095 nih.gov
2-aminobutane-1-olMn-pincer complex 2KH15040 nih.gov

Other strategies for pyrazine ring formation include the cyclization of α-amino carbonyls or the reaction of α-halo ketones with diamines. nih.gov The synthesis can also be achieved through the diazidation of N-allyl malonamides followed by a cyclization step. rsc.orgresearchgate.net

Introducing an amino group onto a pyrazine ring is a key step for synthesizing compounds like 3,5-Dimethoxypyrazin-2-amine. Amination of pyrazines can be achieved through several methods, most notably via nucleophilic aromatic substitution (SNAr) reactions.

This approach typically involves reacting a halopyrazine (e.g., a chloropyrazine) with an amine source. The electron-deficient nature of the pyrazine ring facilitates attack by nucleophiles, leading to the displacement of the halide. nih.gov For example, the amination of chloroheteroarenes with secondary amines has been efficiently catalyzed by palladium complexes at ambient temperatures. organic-chemistry.org

In a study on a related triazolopyrazine system, 5-chloro-3-(4-chlorophenyl)- nih.govrsc.orgresearchgate.nettriazolo[4,3-a]pyrazine was successfully reacted with various primary amines. nih.govbeilstein-journals.org The reactions were often carried out simply by dissolving the chloropyrazine derivative in excess liquid amine and stirring at room temperature, yielding the aminated products in respectable yields (18–87%). nih.govbeilstein-journals.org This highlights a convenient method for introducing amine functionalities onto a pyrazine-containing scaffold without the need for high temperatures or complex catalytic systems. nih.gov

Targeted Synthesis of this compound

The specific synthesis of this compound can be approached either by building the molecule with all necessary functional groups through a direct route or by modifying a closely related pyrazine intermediate.

Direct synthesis strategies aim to construct the target molecule from acyclic precursors in a limited number of steps. One patented method for synthesizing substituted 2-aminopyrazines involves the reaction of an iminodiacetonitrile (B147120) derivative with a base and a suitable reagent. google.com For instance, reacting an N-X-bis(cyanomethyl)amine with an alkylamine in the presence of a base can yield a 2-amino-6-alkylaminopyrazine. google.com While not a direct synthesis of the title compound, this methodology illustrates a pathway for constructing the 2-aminopyrazine (B29847) core, which could potentially be adapted by using precursors containing methoxy (B1213986) groups.

A more common and often more practical approach is the derivatization of a readily available pyrazine intermediate. 2,6-Dimethoxypyrazine (B1307160) serves as a logical starting point for the synthesis of this compound. A plausible synthetic pathway involves electrophilic substitution to introduce a functional group that can be converted to an amine, followed by the amination step.

One established route for the functionalization of 2,6-dimethoxypyrazine involves nitration. labpartnering.org The methoxy groups are activating and ortho-, para-directing, making the 3- and 5-positions susceptible to electrophilic attack.

A potential synthetic sequence is outlined below:

Nitration: 2,6-Dimethoxypyrazine is treated with a nitrating agent, such as nitric acid in the presence of sulfuric acid, to introduce a nitro group at the 3-position, yielding 2,6-dimethoxy-3-nitropyrazine.

Amination/Reduction: The nitro group is highly electron-withdrawing and can be subsequently reduced to an amino group. Standard reduction methods, such as catalytic hydrogenation (e.g., using H₂ gas with a palladium, platinum, or Raney nickel catalyst) or chemical reduction (e.g., using tin(II) chloride in HCl), would convert the nitro group to the desired amine, yielding this compound.

This multi-step approach leverages the known reactivity of the 2,6-dimethoxypyrazine intermediate to strategically install the required amino functionality. labpartnering.org

Optimization of Synthetic Pathways

Optimizing synthetic routes is crucial for improving yields, minimizing by-products, and ensuring economic and environmental viability. For pyrazine synthesis, optimization involves the careful selection of catalysts, reaction conditions, and purification methods.

In the context of condensation reactions, key parameters that are often optimized include the choice of catalyst, base, solvent, and reaction temperature. nih.gov For example, in the manganese-catalyzed synthesis of pyrazines from β-amino alcohols, screening different solvents (e.g., toluene (B28343), THF, 1,4-dioxane) and bases (e.g., KH, KHMDS, NaH) was critical to achieving high yields. nih.gov The optimal conditions were found to be a specific Mn-pincer catalyst with KH as the base in toluene at 150 °C. nih.gov

ParameterVariationOutcome on YieldCitation
Catalyst Different Mn-pincer complexesVaried significantly (0-90%) nih.gov
Base KH, KHMDS, NaH, K₂CO₃KH proved most effective nih.gov
Solvent Toluene, THF, 1,4-DioxaneToluene gave the highest yield nih.gov
Temperature 125 °C vs. 150 °CHigher temperature improved yield nih.gov

Furthermore, greener approaches are being explored for the synthesis of pyrazine derivatives. One study focused on the biotransformation of pyrazinamide (B1679903) to its acid hydrazide using the acyltransferase activity of Bacillus smithii. tandfonline.com The optimization of this bioprocess was achieved using a Response Surface Methodology, which considered factors like substrate concentration, temperature, and cell concentration to maximize the production of the desired product while minimizing hazardous chemical use. tandfonline.com Such principles of statistical design of experiments can be applied to chemical syntheses to efficiently identify optimal reaction conditions.

Reaction Condition Studies and Yield Enhancement

The optimization of reaction conditions is critical for maximizing the yield and purity of this compound and its precursors. This involves a systematic study of parameters such as solvent, temperature, reaction time, and the nature of reagents and catalysts.

For the initial halogenation step, such as the bromination of 2-aminopyrazine to form 2-amino-3,5-dibromopyrazine (B131937), controlling the reaction conditions is crucial to prevent the formation of byproducts. The use of N-bromosuccinimide (NBS) in a suitable solvent system like a mixture of dimethyl sulfoxide (B87167) (DMSO) and water has been reported to give high yields, often exceeding 90%. An alternative approach involves the use of 1,3-dibromo-5,5-dimethylhydantoin (B127087) in N,N-dimethylacetamide.

The subsequent nucleophilic aromatic substitution of the dihalo-intermediate with methoxide (B1231860) ions is a key step. In the synthesis of related compounds like 2,6-dimethoxypyrazine from 2,6-dichloropyrazine, the reaction is typically carried out using a solution of sodium methoxide in methanol (B129727). Refluxing the mixture for several hours is a common practice to drive the reaction to completion. The yield of this methoxylation step can be influenced by the concentration of the sodium methoxide solution and the reaction temperature. For instance, using a 25% sodium methoxide solution in methanol under reflux for 3 hours has been reported as an optimized condition in a related synthesis.

To enhance the yield of the final product, purification of intermediates is essential. For example, 2-amino-3,5-dibromopyrazine can be purified by recrystallization from a suitable solvent like a mixture of heptane (B126788) and ethanol (B145695).

Below is a data table summarizing typical reaction conditions for the synthesis of a key precursor, 2,6-dimethoxy-3,5-dinitropyrazine (B4326629), which involves similar methoxylation and amination steps. While not the exact target compound, these conditions provide a valuable reference for the synthesis of this compound.

StepStarting MaterialReagents and ConditionsProductReported YieldReference
Methoxylation2,6-Dichloropyrazine25% Sodium methoxide in methanol, reflux for 3h2,6-Dimethoxypyrazine-
Nitration2,6-Dimethoxypyrazine20% Oleum and potassium nitrate, room temperature for 3h2,6-Dimethoxy-3,5-dinitropyrazine67.8%
Amination2,6-Dimethoxy-3,5-dinitropyrazineAqueous ammonia (B1221849) in acetonitrile, 60°C for 2h2,6-Diamino-3,5-dinitropyrazine80%

Scale-Up Considerations in Pyrazine Amine Production

The transition from laboratory-scale synthesis to large-scale industrial production of pyrazine amines like this compound presents several challenges that require careful consideration. These include reaction safety, cost-effectiveness, process efficiency, and environmental impact.

One of the primary concerns in scaling up reactions is heat management, especially for exothermic steps. The synthesis of pyrazine derivatives can involve highly reactive intermediates and energetic reactions, necessitating robust temperature control to prevent runaway reactions. For instance, the nitration of 2,6-dimethoxypyrazine is a highly exothermic process that requires careful control of the reaction temperature. On a larger scale, efficient heat dissipation becomes critical, often requiring specialized reactors with advanced cooling systems.

The choice of reagents and solvents is another crucial factor. For industrial production, reagents should be readily available, cost-effective, and have a favorable safety profile. For example, while various nitrating agents can be used, the selection for large-scale synthesis will also depend on handling and safety considerations. Similarly, the use of environmentally benign solvents is increasingly important.

Process optimization for scale-up often involves moving from batch to continuous flow processing. Continuous manufacturing can offer better control over reaction parameters, improved safety, and potentially higher yields and purity. For instance, in the reductive amination for the synthesis of other heterocyclic amines, a continuous flow process was developed to manage a highly exothermic reaction and improve process safety and efficiency.

The purification of intermediates and the final product at a large scale can be challenging. Crystallization is often the preferred method for purification in industrial settings due to its efficiency and cost-effectiveness. The development of a robust crystallization process is therefore a key aspect of scale-up. In the synthesis of 2-amino-3,5-dibromopyrazine, a recrystallization step using a mixture of heptane and ethanol is employed to achieve the desired purity.

Finally, waste management and environmental considerations are paramount in industrial chemical production. The development of synthetic routes that minimize waste generation and utilize recyclable catalysts and solvents is a key goal of green chemistry and is essential for sustainable large-scale production.

Advanced Synthetic Techniques for Pyrazine Diversification

Modern organic synthesis offers a range of advanced techniques for the diversification of the pyrazine core, enabling the introduction of a wide array of functional groups. These methods often provide greater efficiency, selectivity, and functional group tolerance compared to traditional synthetic approaches.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions, have become powerful tools for the functionalization of heterocyclic compounds, including pyrazines. The Buchwald-Hartwig amination, for example, is a versatile method for the formation of carbon-nitrogen bonds and can be employed for the direct amination of halogenated pyrazines. This reaction typically utilizes a palladium catalyst in the presence of a suitable phosphine (B1218219) ligand and a base. This method can be particularly useful for introducing the amino group onto the pyrazine ring under milder conditions than traditional nucleophilic aromatic substitution.

Another advanced technique is C-H functionalization, which allows for the direct conversion of carbon-hydrogen bonds into carbon-carbon or carbon-heteroatom bonds. This approach is highly atom-economical as it avoids the need for pre-functionalized starting materials. Iron-catalyzed C-H functionalization of electron-deficient heterocycles like pyrazines with organoboron agents has been reported, providing a direct route to arylated and alkylated pyrazines.

Microwave-assisted synthesis is another modern technique that can significantly accelerate reaction rates and improve yields in the synthesis of heterocyclic compounds. The use of microwave irradiation can be particularly beneficial for nucleophilic substitution reactions on the pyrazine ring, allowing for shorter reaction times and often cleaner reactions.

Finally, the development of novel catalytic systems continues to expand the toolkit for pyrazine diversification. This includes the design of new ligands for palladium-catalyzed reactions that offer improved reactivity and selectivity, as well as the exploration of other transition metal catalysts. These advanced techniques are instrumental in the efficient synthesis of complex and functionally diverse pyrazine derivatives for various applications.

Chemical Reactivity and Derivatization of 3,5 Dimethoxypyrazin 2 Amine

Transformations at the Amino Functionality

The primary amino group at the C2 position of the pyrazine (B50134) ring is a key site for synthetic modification. Its nucleophilic character allows it to readily participate in reactions with various electrophiles, leading to the formation of a wide array of derivatives.

Acylation and Alkylation Reactions

The nitrogen atom of the amino group in 3,5-Dimethoxypyrazin-2-amine possesses a lone pair of electrons, rendering it nucleophilic and susceptible to reactions with acylating and alkylating agents.

Acylation Reactions

N-acylation of the amino group is a common transformation, typically achieved by reacting the parent amine with acyl halides (like acyl chlorides) or acid anhydrides. youtube.com This reaction introduces an acyl group (R-C=O) onto the nitrogen atom, forming an amide. The reaction proceeds via a nucleophilic acyl substitution mechanism. For instance, the reaction with an acyl chloride is generally carried out in the presence of a base (e.g., pyridine (B92270), triethylamine) to neutralize the hydrochloric acid byproduct, which would otherwise protonate the starting amine and render it unreactive. wikipedia.orggoogle.com

The high reactivity of acyl chlorides makes them effective reagents for acylating even weakly basic amines. youtube.com The resulting N-acylated pyrazine derivatives are valuable intermediates in organic synthesis, and the acetyl group can serve as a protecting group for the amine. nih.gov

Alkylation Reactions

N-alkylation involves the introduction of an alkyl group onto the amino functionality. A common method for this is the reaction with alkyl halides. youtube.comwikipedia.org This reaction is a nucleophilic aliphatic substitution, where the amine's lone pair attacks the electrophilic carbon of the alkyl halide, displacing the halide ion. youtube.com

A significant challenge in the direct alkylation of primary amines with alkyl halides is the potential for overalkylation. wikipedia.org The initially formed secondary amine is often more nucleophilic than the starting primary amine and can react further with the alkyl halide to produce a tertiary amine. This, in turn, can be alkylated to form a quaternary ammonium (B1175870) salt. medibeacon.comnih.gov To achieve selective mono-alkylation, specific strategies are often required, such as using a large excess of the starting amine or employing alternative methods like reductive amination. researchgate.netmdpi.com Reductive amination, which involves the reaction of the amine with an aldehyde or ketone in the presence of a reducing agent, is a powerful method for controlled N-alkylation. researchgate.net

Reaction TypeReagent ClassProduct ClassGeneral Conditions
Acylation Acyl Halides, Acid AnhydridesAmidesPresence of a non-nucleophilic base (e.g., pyridine, triethylamine)
Alkylation Alkyl HalidesSecondary Amines, Tertiary Amines, Quaternary Ammonium SaltsCan lead to mixtures; selectivity is a challenge
Reductive Amination Aldehydes/Ketones + Reducing AgentSecondary or Tertiary AminesControlled, selective alkylation

Formation of Imines and Schiff Bases

The primary amino group of this compound can condense with aldehydes or ketones to form imines, which are also known as Schiff bases. nih.gov This reaction is a reversible nucleophilic addition-elimination process and is typically catalyzed by acid. escholarship.orgreddit.com

The mechanism involves two main stages:

Nucleophilic Addition: The nitrogen atom of the aminopyrazine attacks the electrophilic carbonyl carbon of the aldehyde or ketone, forming a tetrahedral intermediate known as a carbinolamine. escholarship.org

Dehydration: The carbinolamine is then protonated on the oxygen atom under acidic conditions, converting the hydroxyl group into a good leaving group (water). Elimination of water and subsequent deprotonation of the nitrogen atom yields the final imine product with a characteristic carbon-nitrogen double bond (C=N). nih.govescholarship.org

The optimal pH for imine formation is typically in the weakly acidic range (around 4-5). rsc.org If the pH is too low, the amine nucleophile will be fully protonated and rendered unreactive. If the pH is too high, there is insufficient acid to catalyze the dehydration of the carbinolamine intermediate. reddit.com The formation of these imine derivatives introduces structural diversity and provides a handle for further chemical transformations.

Cyclization Reactions Involving the Amino Group

The amino group, often in concert with an adjacent nitrogen atom in the pyrazine ring, can participate in cyclization reactions to form fused heterocyclic systems. A prominent example is the synthesis of pteridines (pyrazino[2,3-d]pyrimidines) through cyclocondensation reactions. youtube.commdpi.com

Pteridines are an important class of bicyclic heteroaromatic compounds with significant biological roles. The synthesis of pteridines often involves the reaction of an o-diaminopyrazine derivative with a 1,2-dicarbonyl compound. In the context of this compound, a common strategy involves first introducing a second amino group or a related functional group at the C3 position. For example, 2-aminopyrazine-3-carboxamide can be reduced to 2-amino-3-aminomethylpyrazine. This resulting diamine can then undergo a cyclocondensation reaction with a 1,2-dicarbonyl compound or its equivalent (e.g., triethyl orthoformate) to construct the fused pyrimidine (B1678525) ring, yielding a dihydropteridine, which can be subsequently oxidized to the aromatic pteridine (B1203161).

These cyclocondensation reactions are powerful methods for building molecular complexity and accessing important heterocyclic scaffolds from aminopyrazine precursors. youtube.com The specific nature of the 1,2-dicarbonyl reactant allows for the introduction of various substituents onto the newly formed pyrimidine ring of the pteridine system. wikipedia.org

Electrophilic and Nucleophilic Reactions on the Pyrazine Ring System

The pyrazine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. However, in this compound, the ring is substituted with three powerful electron-donating groups (two methoxy (B1213986) and one amino), which significantly alters its reactivity profile, making it more susceptible to electrophilic attack while influencing the course of nucleophilic substitutions.

Substitution Patterns and Regioselectivity

The directing effects of the substituents are crucial in determining the position of substitution on the pyrazine ring. The amino group (-NH₂) and the methoxy groups (-OCH₃) are both ortho-, para-directing activators in electrophilic aromatic substitution.

In this compound, the only available position for substitution is C6. The amino group at C2 strongly activates the adjacent (ortho) C3 position and the para C5 position. The methoxy group at C3 activates the ortho C2 and para C6 positions. The methoxy group at C5 activates the ortho C6 and para C2/C3 positions. The cumulative effect of these three activating groups strongly directs incoming electrophiles to the C6 position, the only unsubstituted carbon on the ring. Therefore, electrophilic substitution on this compound is expected to be highly regioselective, occurring exclusively at the C6 position.

For nucleophilic aromatic substitution, the pyrazine ring is inherently reactive, more so than pyridine. This type of reaction typically requires a good leaving group (such as a halide) on the ring. If a derivative such as 6-chloro-3,5-dimethoxypyrazin-2-amine were used, the electron-deficient nature of the pyrazine ring would facilitate the displacement of the chloride by a nucleophile.

Functionalization of the Pyrazine Core

The activated nature of the pyrazine ring in this compound allows for functionalization through various reactions that are often difficult on unsubstituted pyrazine.

Electrophilic Substitution: While unsubstituted pyrazine is resistant to common electrophilic substitution reactions like nitration and halogenation, the presence of the activating amino and methoxy groups facilitates these transformations. Reactions such as nitration (using nitric/sulfuric acid), halogenation (e.g., with Br₂ or Cl₂), and sulfonation can be envisioned to occur at the electron-rich C6 position. The conditions for these reactions would likely be milder than those required for less activated aromatic systems.

Nucleophilic Substitution: Functionalization via nucleophilic substitution would primarily involve derivatives of this compound that bear a leaving group at the C6 position. For example, a 6-halo derivative could react with a variety of nucleophiles, including:

Amines: To introduce a new amino substituent.

Alkoxides: To form an ether.

Thiolates: To form a thioether.

Modifications of the Methoxy Substituents

The methoxy groups at the C-3 and C-5 positions are significant sites for chemical modification. Their reactivity is influenced by the pyrazine core and the adjacent amino group, making them susceptible to cleavage and potential substitution under specific conditions.

Demethylation, the cleavage of the methyl-oxygen bond in the methoxy group, is a common transformation for aryl methyl ethers. For a substrate like this compound, this reaction would yield hydroxylated pyrazine derivatives, which are valuable intermediates in organic synthesis. The degradation of methoxypyrazines in biological systems, such as during grape ripening, can involve O-demethylation enzymatic pathways. nih.gov In a laboratory setting, this transformation is typically achieved with strong acids or Lewis acids.

Common reagents for demethylation include strong protic acids like hydrogen bromide (HBr) and Lewis acids such as boron tribromide (BBr₃). reddit.com The reaction with BBr₃ is often preferred as it can be carried out under milder conditions compared to the high temperatures frequently required for HBr. reddit.com The mechanism involves the coordination of the Lewis acidic boron atom to the oxygen of the methoxy group, followed by nucleophilic attack by the bromide ion on the methyl group, leading to the cleavage of the O-CH₃ bond.

Table 1: Typical Reagents and Conditions for Demethylation of Aryl Methyl Ethers
ReagentTypical SolventGeneral ConditionsPlausible Product(s) from this compound
Boron Tribromide (BBr₃)Dichloromethane (DCM)Low temperature (e.g., -78 °C to room temp.)3-Amino-5-methoxypyrazin-2-ol and/or 5-Amino-pyrazine-2,6-diol
Hydrogen Bromide (HBr)Acetic Acid or WaterElevated temperatures (reflux)3-Amino-5-methoxypyrazin-2-ol and/or 5-Amino-pyrazine-2,6-diol

Alkoxy exchange, where one alkoxy group is replaced by another, is a less common reaction for methoxypyrazines compared to demethylation. This transformation would require the cleavage of the aryl-oxygen bond, which is generally more difficult than cleaving the methyl-oxygen bond. Such a reaction would likely proceed via a nucleophilic aromatic substitution (SNAr) mechanism. The pyrazine ring is inherently electron-deficient, which can facilitate nucleophilic attack. However, the methoxy groups themselves are activating groups for electrophilic substitution and are not ideal leaving groups. To facilitate an SNAr reaction, activation of the methoxy group, for instance by protonation in strong acid, would be necessary to make it a better leaving group (methanol). Subsequently, a nucleophilic alcohol could attack the pyrazine ring.

The ether linkages in this compound exhibit moderate stability. As discussed, they are susceptible to cleavage under strongly acidic conditions. nih.gov In neutral or basic media, the ether bonds are generally stable. The reactivity of these linkages is dictated by the electronic nature of the pyrazine ring. The nitrogen atoms in the ring withdraw electron density, making the carbon atoms of the ring electrophilic. This effect is somewhat counteracted by the electron-donating mesomeric effect of the methoxy and amino groups.

The stability of methoxypyrazines is a topic of interest in food and wine chemistry, as these compounds contribute to the aroma profiles of products like Sauvignon blanc and Cabernet Sauvignon wines. researchgate.netmdpi.com Their concentration can decrease over time, partly due to degradation reactions, including potential hydrolysis of the ether linkage, although photodegradation and enzymatic demethylation are considered more significant pathways. nih.gov The presence of the amino group at C-2 is expected to influence the reactivity of the adjacent methoxy group at C-3 through electronic effects, potentially making it more or less susceptible to cleavage compared to the methoxy group at C-5.

Formation of Fused Heterocyclic Systems from Pyrazine Amine Scaffolds

The 2-aminopyrazine (B29847) moiety within this compound is a valuable scaffold for the synthesis of fused heterocyclic systems. The endocyclic nitrogen atom and the exocyclic amino group provide two nucleophilic centers that can participate in cyclocondensation reactions with appropriate bifunctional electrophiles. This strategy is widely used to construct bicyclic systems like imidazo[1,2-a]pyrazines and pteridines, which are important classes of compounds in medicinal chemistry. researchgate.nettandfonline.com

A common method for forming the imidazo[1,2-a]pyrazine (B1224502) ring system is the condensation of a 2-aminopyrazine with an α-halocarbonyl compound. nih.gov In this reaction, the more nucleophilic endocyclic nitrogen of the pyrazine ring initially attacks the electrophilic carbon of the α-halocarbonyl, displacing the halide. The intermediate then undergoes cyclization via condensation between the exocyclic amino group and the carbonyl group.

Another important class of fused heterocycles derived from 2-aminopyrazines are pteridines (pyrazino[2,3-d]pyrimidines). The synthesis of pteridines often involves the reaction of an appropriately substituted 2-aminopyrazine with a dicarbonyl compound or its equivalent. researchgate.netacs.org For example, a 2-aminopyrazine-3-carboxamide can be condensed with a dicarbonyl compound to form the fused pyrimidine ring of the pteridine system. acs.org While this compound lacks the adjacent carbonyl group for this specific route, its amino group can be a key component in other cyclization strategies. For instance, reaction with a reagent that introduces a two-carbon unit with electrophilic sites could lead to the formation of a fused pyrimidine ring.

Multicomponent reactions also provide an efficient pathway to fused systems. For example, a one-pot, three-component condensation of a 2-aminopyrazine, an aldehyde, and an isonitrile can yield 3-amino-imidazo[1,2-a]pyrazines. thieme-connect.com An iodine-catalyzed variation of this reaction also produces imidazo[1,2-a]pyrazines in good yields. rsc.org

Table 2: Examples of Fused Heterocyclic Systems from 2-Aminopyrazine Derivatives
Fused SystemGeneral ReagentsReaction TypeReference
Imidazo[1,2-a]pyrazineα-Haloketones or α-HaloaldehydesCyclocondensation nih.gov
Imidazo[1,2-a]pyrazineAldehyde, Isonitrile, Iodine (catalyst)Three-component condensation rsc.org
Pteridineα,β-Dicarbonyl compounds (from 2-aminopyrazine-3-carboxamide)Cyclocondensation acs.org

Structure Reactivity and Structure Interaction Relationship Studies of 3,5 Dimethoxypyrazin 2 Amine Derivatives

Elucidating the Influence of Substituent Effects on Reactivity

The reactivity of the 3,5-dimethoxypyrazin-2-amine core is profoundly influenced by the electronic and steric nature of its substituents. The pyrazine (B50134) ring is inherently electron-deficient, which affects its susceptibility to electrophilic and nucleophilic attack. The presence of two methoxy (B1213986) groups (-OCH₃) and an amino group (-NH₂) significantly modulates this electronic landscape.

The methoxy and amino groups are strong electron-donating groups (EDGs) through resonance, increasing the electron density of the pyrazine ring. This enhanced electron density generally activates the ring towards electrophilic substitution, although the inherent electron-deficient nature of the pyrazine ring means that such reactions may still require forcing conditions. Conversely, the increased electron density deactivates the ring towards nucleophilic aromatic substitution.

The position of these activating groups is crucial. The amino group at the 2-position and the methoxy groups at the 3- and 5-positions create a specific pattern of electron distribution. This distribution directs the regioselectivity of further reactions. For instance, electrophilic attack would be expected to occur at positions of highest electron density, which are influenced by the combined directing effects of the three substituents.

The reactivity of derivatives can be further tuned by introducing a variety of substituents at other positions on the pyrazine ring or by modifying the existing functional groups. The introduction of electron-withdrawing groups (EWGs), such as nitro or cyano groups, would have the opposite effect of the methoxy and amino groups, decreasing the electron density of the ring and making it more susceptible to nucleophilic attack.

To illustrate the impact of substituents on reactivity, a hypothetical data table is presented below, based on established principles of physical organic chemistry.

Substituent (R) at C6Electronic NaturePredicted effect on electrophilic aromatic substitution ratePredicted effect on nucleophilic aromatic substitution rate
-HNeutralBaselineBaseline
-NO₂Electron-withdrawingDecreaseIncrease
-ClInductively withdrawing, weakly resonance donatingDecreaseIncrease
-CH₃Electron-donatingIncreaseDecrease
-OHElectron-donatingStrong increaseStrong decrease

This table illustrates the expected qualitative effects of different substituents on the reactivity of the this compound core based on general principles of organic chemistry.

Conformational Analysis and its Impact on Molecular Recognition

The methoxy groups, with their methyl groups attached to oxygen, can rotate around the C-O bond. This rotation can lead to different conformational isomers (conformers). The preferred conformation will be the one that minimizes steric hindrance and maximizes favorable electronic interactions. For example, the methyl groups of the methoxy substituents may orient themselves to minimize steric clash with the adjacent amino group and with each other. Intramolecular hydrogen bonding between the amino group and a nitrogen atom in the pyrazine ring can also influence the preferred conformation.

Dihedral AngleDescriptionPredicted Stable Conformation(s)Impact on Molecular Recognition
C2-C3-O-CH₃Rotation around the C3-O bondPlanar or near-planar with the ring to maximize resonance, with potential for slight out-of-plane rotation to minimize steric interactions.Influences the orientation of the methoxy group and its potential to act as a hydrogen bond acceptor.
C4-C5-O-CH₃Rotation around the C5-O bondSimilar to the C3-methoxy group, with considerations for steric interactions with adjacent substituents.Affects the overall shape of the molecule and the accessibility of the pyrazine nitrogen at position 4 for interactions.
C3-C2-N-HRotation around the C2-N bondThe amino group is likely to be largely planar with the pyrazine ring to facilitate resonance donation.Determines the directionality of hydrogen bonds that can be formed by the amino group.

This table outlines the key rotational degrees of freedom in this compound and their likely impact on the molecule's conformation and interaction potential.

Investigation of Key Structural Elements for Chemical Interactions

The chemical interactions of this compound derivatives with their surroundings, particularly with biological macromolecules, are governed by a combination of non-covalent forces. The key structural elements of the molecule that participate in these interactions are the pyrazine ring itself, and the amino and methoxy functional groups.

Hydrogen Bonding: The amino group (-NH₂) is a potent hydrogen bond donor, capable of forming hydrogen bonds with acceptor atoms like oxygen and nitrogen in a binding partner. The nitrogen atoms within the pyrazine ring and the oxygen atoms of the methoxy groups can act as hydrogen bond acceptors. nih.gov These interactions are highly directional and play a crucial role in determining the specificity of molecular recognition.

π-Interactions: The aromatic pyrazine ring can participate in π-π stacking interactions with other aromatic systems, such as the side chains of amino acids like phenylalanine, tyrosine, and tryptophan in proteins. nih.gov It can also engage in cation-π interactions with positively charged groups.

A systematic analysis of the binding modes of pyrazine-based ligands in protein structures has revealed that hydrogen bonds to the pyrazine nitrogen atoms are a very common and important interaction. nih.gov The combination of these various interactions dictates the binding affinity and selectivity of this compound derivatives.

Computational Approaches to Structure-Reactivity Correlations

Computational chemistry provides powerful tools to investigate the structure-reactivity relationships of molecules like this compound at the atomic level. Methods such as Density Functional Theory (DFT) can be used to calculate a variety of molecular properties that correlate with reactivity.

Molecular Electrostatic Potential (MEP) Maps: MEP maps visualize the electron density distribution around a molecule, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). This information can be used to predict the sites of electrophilic and nucleophilic attack. For this compound, the MEP map would likely show negative potential (red) around the pyrazine nitrogens and the oxygen atoms of the methoxy groups, and positive potential (blue) around the amino hydrogens.

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity. The energy and distribution of the HOMO are related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO relates to its ability to accept electrons (electrophilicity). By analyzing the FMOs of different derivatives, one can predict how substituents will affect their reactivity.

Quantitative Structure-Activity Relationship (QSAR): QSAR studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. This is achieved by calculating various molecular descriptors (e.g., electronic, steric, and hydrophobic properties) and using statistical methods to correlate them with the observed activity. Such models can then be used to predict the activity of new, unsynthesized derivatives.

Computational MethodInformation GainedApplication to this compound
Density Functional Theory (DFT)Electronic structure, optimized geometry, vibrational frequencies, reaction energies.Prediction of reactivity sites, conformational analysis, calculation of spectroscopic properties.
Molecular Electrostatic Potential (MEP)Visualization of charge distribution and reactive sites.Identifying likely points for electrophilic and nucleophilic attack.
Frontier Molecular Orbital (FMO) AnalysisUnderstanding of electron-donating and -accepting capabilities.Predicting the influence of substituents on reactivity and reaction mechanisms.
Quantitative Structure-Activity Relationship (QSAR)Correlation of molecular descriptors with biological activity.Building predictive models for the design of new derivatives with enhanced activity.

This table summarizes the application of various computational methods to study the structure-reactivity correlations of this compound and its derivatives.

Mechanistic Investigations of Reactions Involving 3,5 Dimethoxypyrazin 2 Amine

Catalytic Pathways and Reaction Kinetics

The functionalization of pyrazine (B50134) rings can often be achieved through transition metal-catalyzed cross-coupling reactions. While specific catalytic pathways for 3,5-Dimethoxypyrazin-2-amine are not extensively documented, analogous reactions with other pyrazine derivatives suggest plausible routes. For instance, manganese pincer complexes have been shown to catalyze the synthesis of pyrazines via acceptorless dehydrogenative coupling routes. This type of catalysis involves the formation of an active amido intermediate, followed by condensation and subsequent dehydrogenation to yield the aromatic pyrazine derivative.

The kinetics of such catalytic reactions are influenced by various factors, including the nature of the catalyst, the substrate, and the reaction conditions. In related systems, kinetic studies on the nucleophilic substitution of substituted chlorobenzenes with pyridines have demonstrated that the reaction rates are dependent on the electronic properties of both the substrate and the nucleophile. For this compound, the electron-donating methoxy (B1213986) groups and the amino group would be expected to modulate the electron density of the pyrazine ring, thereby influencing the kinetics of catalytic functionalization.

Catalyst TypeGeneral ReactionPotential Role in this compound Reactions
Manganese Pincer ComplexesAcceptorless Dehydrogenative CouplingCould be employed for the synthesis or further functionalization of the pyrazine core.
Palladium ComplexesCross-Coupling Reactions (e.g., Suzuki, Heck)Could facilitate the introduction of new carbon-carbon or carbon-heteroatom bonds at various positions on the pyrazine ring.

Detailed Analysis of Nucleophilic Substitution Mechanisms

Nucleophilic aromatic substitution (SNAr) is a key reaction for modifying aromatic heterocycles like pyrazine. The pyrazine ring is inherently electron-deficient, which facilitates nucleophilic attack. The presence of two methoxy groups and an amino group on the this compound ring will significantly influence the regioselectivity and rate of nucleophilic substitution reactions.

One of the classic named reactions relevant to aminopyrazines is the Chichibabin reaction, which involves the amination of nitrogen-containing heterocycles. While typically involving stronger nucleophiles like amide ions, the principles of nucleophilic attack on the electron-deficient pyrazine ring are applicable. The reaction generally proceeds via the formation of a σ-complex (a Meisenheimer-like intermediate), followed by the elimination of a leaving group. In the case of this compound, a potential nucleophilic attack could lead to the substitution of one of the methoxy groups, depending on the reaction conditions and the nature of the incoming nucleophile.

The kinetics of nucleophilic substitution reactions on heterocyclic rings have been studied for similar systems. For example, the reaction rates of substituted 2,6-dinitrochlorobenzenes with pyridines were found to increase with more electron-withdrawing substituents on the benzene (B151609) ring and more electron-donating substituents on the pyridine (B92270). By analogy, the electronic effects of the methoxy and amino groups in this compound will play a crucial role in determining the rate of nucleophilic substitution.

Reaction TypeKey FeaturesRelevance to this compound
SNArFormation of a Meisenheimer-like intermediate, requires an electron-deficient ring.The pyrazine core is electron-deficient, making it susceptible to SNAr. The substituents will direct the position of attack.
Chichibabin ReactionDirect amination of N-heterocycles, often with strong nucleophiles.Illustrates the susceptibility of the pyrazine ring to nucleophilic attack, particularly at positions activated by the ring nitrogens.

Understanding Oxidation and Reduction Processes

The redox behavior of pyrazines is integral to their chemical reactivity and biological activity. Methoxypyrazines, for instance, are known flavor compounds in wine, and their degradation can involve oxidative processes. For this compound, both the pyrazine core and the substituents can participate in oxidation and reduction reactions.

The pyrazine ring can undergo reduction, particularly in the presence of strong reducing agents or through electrochemical methods. The electron-withdrawing nature of the two nitrogen atoms makes the ring more susceptible to reduction compared to benzene. Conversely, oxidation of the pyrazine ring is also possible, potentially leading to the formation of N-oxides or ring-opened products. The amino and methoxy substituents will influence the redox potential of the molecule. The amino group, being electron-donating, might make the ring more susceptible to oxidation.

In a broader context, the metabolism of methoxypyrazines can involve O-demethylation, which is an oxidative process. While not a direct oxidation of the ring, it represents a key transformation that alters the properties of the molecule.

Intermediates and Transition State Characterization

The direct experimental characterization of reaction intermediates and transition states is often challenging due to their transient nature. However, computational studies and spectroscopic techniques can provide valuable insights. For pyrazine and its derivatives, computational studies have been employed to investigate the electronic structure of excited states and to model reaction pathways.

In nucleophilic substitution reactions, the key intermediate is the σ-complex, which is a resonance-stabilized anionic species. Spectroscopic methods, such as NMR and UV-Vis, can sometimes be used to detect and characterize stable analogues of these intermediates. For reactions involving this compound, computational modeling could predict the relative energies of possible σ-complexes, thus helping to rationalize the observed regioselectivity.

Similarly, computational chemistry can be used to model the transition states of various reactions. By calculating the energy barriers for different potential pathways, it is possible to predict the most likely reaction mechanism. For instance, in catalyzed reactions, the transition states would involve the coordination of the pyrazine derivative to the metal center. Spectroscopic characterization of pyrazinoporphyrazine network polymers has been used to understand the structure of complex pyrazine-containing materials, and similar techniques could be applied to study intermediates in the reactions of this compound.

SpeciesCharacterization MethodsExpected Features for this compound Reactions
Intermediates
σ-Complex (Meisenheimer-like)NMR, UV-Vis, Computational ModelingAnionic, resonance-stabilized species formed during nucleophilic aromatic substitution.
Radical Cations/AnionsEPR Spectroscopy, Cyclic VoltammetryFormed during oxidation or reduction processes.
Metal-Coordinated SpeciesX-ray Crystallography, Spectroscopic MethodsIntermediates in transition metal-catalyzed reactions.
Transition States
N/AComputational Modeling (e.g., DFT)Provides information on the energy barriers and geometry of the highest energy point along the reaction coordinate.

Computational and Theoretical Chemical Studies of 3,5 Dimethoxypyrazin 2 Amine

Quantum Chemical Calculations (e.g., Density Functional Theory) on Electronic Structure

No published studies utilizing Density Functional Theory (DFT) or other quantum chemical methods to analyze the electronic structure of 3,5-Dimethoxypyrazin-2-amine were found. Such studies would typically provide insights into the molecule's frontier molecular orbitals (HOMO-LUMO), electron density distribution, electrostatic potential, and other key electronic properties. Without dedicated research on this molecule, data tables and detailed findings regarding its specific electronic characteristics cannot be generated.

Molecular Dynamics Simulations for Conformational Landscapes

There is no available research detailing Molecular Dynamics (MD) simulations performed on this compound. Consequently, information regarding its conformational landscape, such as the rotational dynamics of its methoxy (B1213986) and amine groups, preferred spatial arrangements (conformers), and the energetic barriers between them, is not available.

Prediction of Spectroscopic Properties and Spectral Interpretation

No theoretical studies predicting the spectroscopic properties (e.g., IR, Raman, NMR spectra) of this compound could be located. Computational prediction is a common method used to aid in the interpretation of experimental spectra by assigning vibrational modes or chemical shifts. The absence of such studies for this specific compound means no data on its theoretical spectra or detailed interpretations are available in the literature.

Theoretical Modeling of Reaction Pathways and Energetics

A search for theoretical modeling of reaction pathways and the associated energetics involving this compound yielded no results. This type of research would investigate the mechanisms, transition states, and energy profiles of chemical reactions involving the compound, providing a deeper understanding of its reactivity. As no such studies have been published, this information cannot be provided.

Applications in Advanced Chemical Synthesis and Material Science Contexts As a Building Block

Role as a Versatile Precursor in Heterocyclic Synthesis

The aminopyrazine scaffold is a cornerstone in the synthesis of fused heterocyclic systems, which are prevalent in medicinal chemistry and materials science. tandfonline.comnih.gov While direct studies on 3,5-dimethoxypyrazin-2-amine are specific, its reactivity can be inferred from the extensive chemistry of related aminopyrazoles and other aminoazoles, which serve as precursors for a diverse array of fused ring systems. frontiersin.org

Aminopyrazines, acting as binucleophiles, are key reactants in cyclocondensation reactions with 1,3-dielectrophiles to construct fused pyridine (B92270) rings, leading to the formation of pyrazolopyridines. researchgate.net The general strategy involves the reaction of the amino group and an adjacent ring carbon with a biselectrophilic partner. For instance, the synthesis of pyrazolo[3,4-b]pyridines is commonly achieved through the cyclization of 5-aminopyrazoles with compounds like 1,3-dicarbonyls or α,β-unsaturated ketones. mdpi.commdpi.com A cascade 6-endo-dig cyclization reaction has also been developed for synthesizing functionalized pyrazolo[3,4-b]pyridines from 5-aminopyrazoles and alkynyl aldehydes. nih.gov This highlights the potential of the amino group on the pyrazine (B50134) ring to participate in intramolecular cyclizations to form new heterocyclic frameworks.

The reactivity of aminopyrazoles as versatile building blocks is further demonstrated in their reactions with various reagents to produce a range of pyrazole-fused heterocycles. researchgate.net The presence of multiple reaction sites allows for fascinating chemical transformations. researchgate.net The strategic manipulation of pyrazolone (B3327878) derivatives, which share structural similarities, has been a focus for generating more useful compounds. nih.gov The N-phenyl-3-substituted 5-pyrazolone derivatives, for example, are valuable intermediates for pharmaceuticals. nih.gov Given this precedent, this compound is a promising candidate for constructing novel fused pyrazine derivatives, where the methoxy (B1213986) groups can further modulate the electronic properties and reactivity of the resulting heterocyclic system.

Integration into Multi-Component Reaction Sequences

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation, represent a highly efficient strategy for generating molecular complexity and diversity. nih.govbeilstein-journals.org These reactions are prized for their high atom economy, operational simplicity, and ability to rapidly assemble complex scaffolds. beilstein-journals.org Aminopyrazines and related amino-heterocycles are excellent substrates for certain MCRs, enabling the one-pot synthesis of intricate heterocyclic structures. researchgate.netresearchgate.net

A prominent example is the Groebke-Blackburn-Bienaymé (GBB) reaction, a three-component reaction between an amidine (such as an aminopyrazine), an aldehyde, and an isocyanide. beilstein-journals.orgbeilstein-journals.org This reaction provides a convergent and efficient route to synthesize substituted imidazo[1,2-a]pyrazines, a scaffold of significant interest in medicinal chemistry. rsc.orgorganic-chemistry.orgsci-hub.box The process involves the formation of an imine from the aminopyrazine and aldehyde, followed by nucleophilic attack by the isocyanide and subsequent cyclization. The development of scalable, industrial processes for the GBB reaction underscores its robustness and utility. organic-chemistry.org

The versatility of the GBB reaction allows for a wide range of substituents to be introduced into the final product by varying the aldehyde and isocyanide components. sci-hub.box Research has shown that using a 2,3-diaminopyrazine (B78566) substrate with a suitable catalyst can efficiently prepare various 2-alkyl and aryl-substituted 3,8-diaminoimidazo[1,2-a]pyrazines. rsc.org Given its structure, this compound is a prime candidate for use as the amidine component in the GBB reaction, which would lead to the formation of novel dimethoxy-substituted imidazo[1,2-a]pyrazines.

Table 1: Examples of the Groebke-Blackburn-Bienaymé (GBB) Reaction with Amino-Heterocycles
Amidine ComponentAldehydeIsocyanideProduct ScaffoldReference
2,3-DiaminopyrazineVarious Alkyl/Aryl AldehydesVarious Isocyanides3,8-Diaminoimidazo[1,2-a]pyrazine rsc.org
AminopyrazineVarious AldehydesVarious Isocyanides3-Aminoimidazo[1,2-a]pyrazine organic-chemistry.org
2,4-DiaminopyrimidineVarious AldehydesVarious IsocyanidesDiaminoimidazopyrimidine beilstein-journals.orgsci-hub.box

Contribution to the Synthesis of Energetic Materials Precursors (e.g., LLM-105 precursor synthesis)

One of the most significant applications of pyrazine derivatives with a substitution pattern similar to this compound is in the synthesis of precursors for advanced energetic materials. Specifically, 2,6-dimethoxypyrazine (B1307160) serves as a key starting material in one of the established synthetic routes to 2,6-diamino-3,5-dinitropyrazine-1-oxide (LLM-105), an insensitive high-performance explosive. lukasiewicz.gov.plbibliotekanauki.pl

The synthesis of LLM-105 via the "DMP method" begins with 2,6-dimethoxypyrazine (DMP). osti.gov This precursor is subjected to nitration to yield 2,6-dimethoxy-3,5-dinitropyrazine (B4326629) (DMDNP). osti.gov The electron-donating methoxy groups facilitate the electrophilic nitration of the pyrazine ring. lukasiewicz.gov.pl Following nitration, the methoxy groups are displaced by amino groups (amination), and a subsequent oxidation step introduces the N-oxide functionality to yield the final LLM-105 product. osti.govimemg.org

The nitration of 2,6-dimethoxypyrazine is a critical step, and various conditions have been explored to optimize the yield of DMDNP. osti.govresearchgate.net Studies have investigated different nitrating agents and reaction parameters to ensure complete and efficient conversion. osti.gov This multi-step synthesis highlights the role of the dimethoxypyrazine core as a foundational scaffold that can be systematically functionalized to build the complex and highly energetic LLM-105 molecule. osti.govosti.gov

Table 2: Selected Reaction Conditions for the Nitration of 2,6-Dimethoxypyrazine (DMP) to 2,6-Dimethoxy-3,5-dinitropyrazine (DMDNP)
Nitrating Agent/SystemTemperature (°C)Reaction TimeYield of DMDNP (%)Reference
20% Oleum / 100% HNO₃25-303 h78 osti.gov
100% HNO₃454 h43-50 osti.gov
10% Oleum / KNO₃20-252-3 h59-75 osti.gov
20% Oleum / KNO₃253 h67.8 researchgate.net

Design and Synthesis of Functional Organic Frameworks and Polymers

The structural features of this compound suggest its potential as a monomer or building block for the creation of functional polymers and porous materials like Metal-Organic Frameworks (MOFs). The nitrogen atoms within the pyrazine ring can serve as coordination sites for metal ions, a fundamental interaction in the formation of MOFs. rsc.org Pyrazine-based linkers have been successfully used to construct porous MOFs with applications in gas adsorption and separation. rsc.org Furthermore, the introduction of functional groups, such as amines, onto the organic linkers is a well-established strategy for enhancing the properties of MOFs, particularly for applications like CO₂ capture. researchgate.netrsc.org

Pyrazine-based polymers have also attracted interest for various applications. For instance, pyrazine-linked conjugated microporous polymers have been developed for proton conduction, which is relevant for proton-exchange membrane fuel cells. rsc.org Biobased polyesters containing pyrazine units have been synthesized, demonstrating that the pyrazine ring can be incorporated into polymer backbones to tune material properties. acs.org The pyrazine moiety, being structurally similar to benzene (B151609) but with additional nitrogen lone pairs, offers unique electronic characteristics and potential for functionality. acs.org Cross-linked pyrazine-based polymers have also been synthesized for the selective removal of heavy metal ions from wastewater. researchgate.net

Given these examples, this compound could be envisioned as a multifunctional building block. The pyrazine nitrogens could coordinate to metal centers in MOFs, while the amino group could either be a point of polymerization or serve as a post-synthetic modification site to introduce further functionality. researchgate.net In polymer synthesis, the amino group could react with suitable co-monomers to form polyamides or polyimines, with the dimethoxypyrazine unit integrated into the polymer chain, potentially imparting desirable thermal, electronic, or ion-binding properties. nih.gov

Q & A

Q. What experimental strategies are effective for synthesizing 3,5-Dimethoxypyrazin-2-amine with high purity?

Synthesis optimization requires careful control of reaction conditions. Key steps include:

  • Protection of reactive groups : Use inert atmospheres (e.g., argon) to prevent oxidation of the pyrazine ring .
  • Catalyst selection : Transition-metal catalysts (e.g., palladium) may enhance coupling reactions, while acid/base conditions should align with the stability of methoxy groups .
  • Purification : Employ gradient elution in HPLC or flash chromatography to separate byproducts. Monitor reaction progress via TLC (Rf values) and confirm purity via 1^1H/13^13C NMR and high-resolution mass spectrometry (HRMS) .

Q. How can structural characterization of this compound be reliably performed?

  • X-ray crystallography : Use SHELXL for small-molecule refinement to resolve methoxy group orientations and hydrogen bonding networks . Cross-validate with Cambridge Structural Database (CSD) entries for similar pyrazine derivatives .
  • Spectroscopic analysis : Assign 1^1H NMR peaks using 2D-COSY to distinguish between aromatic protons and methoxy groups. IR spectroscopy can confirm NH2_2 stretching vibrations (~3300 cm1^{-1}) .

Q. What factors influence the stability of this compound under storage or reaction conditions?

  • Solvent effects : Avoid protic solvents (e.g., water, alcohols) to prevent hydrolysis of methoxy groups. Use anhydrous DMF or THF for reactions .
  • Temperature : Store at –20°C in dark conditions to minimize photodegradation and thermal decomposition .

Advanced Research Questions

Q. How can computational methods predict the reactivity of this compound in nucleophilic substitution reactions?

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to identify reactive sites. Methoxy groups act as electron donors, directing electrophilic attacks to the C4 position .
  • 3D-QSAR modeling : Train models using substituent variations (e.g., halogen, alkyl groups) to correlate structural features with bioactivity or reaction yields .

Q. What strategies resolve crystallographic data discrepancies in this compound structure determination?

  • Twinned data refinement : Use SHELXL’s TWIN/BASF commands for handling twinning in crystals. Validate with residual density maps to confirm methoxy group placements .
  • Disorder modeling : Apply PART instructions in SHELXL to resolve overlapping electron densities, particularly for flexible methoxy substituents .

Q. How can structure-activity relationships (SAR) guide the design of this compound derivatives for biological applications?

  • Substituent libraries : Synthesize analogs with varied substituents (e.g., fluoro, nitro, or trifluoromethyl groups) at positions 2 and 6. Test for antileukemic activity using in vitro assays (e.g., IC50_{50} against Jurkat cells) .
  • Pharmacophore mapping : Identify critical hydrogen-bond acceptors (pyrazine N atoms) and hydrophobic regions (methoxy groups) using molecular docking (e.g., AutoDock Vina) .

Q. What mechanistic insights explain contradictory reactivity trends in this compound under varying pH conditions?

  • pH-dependent tautomerism : At acidic pH, the NH2_2 group may protonate, shifting electron density and altering nucleophilicity. Monitor via UV-Vis spectroscopy (λ shifts >10 nm indicate tautomeric changes) .
  • Kinetic studies : Use stopped-flow techniques to measure reaction rates with electrophiles (e.g., acyl chlorides) under buffered conditions (pH 3–10) .

Methodological Tables

Q. Table 1. Key Analytical Parameters for this compound

TechniqueParametersReference
1^1H NMR (400 MHz, DMSO-d6)δ 8.12 (s, 1H, H4), 3.89 (s, 6H, OCH3_3)
HPLC (C18 column)Retention time: 6.8 min (MeCN:H2_2O 70:30)
Melting Point96–98°C (decomposition observed >100°C)

Q. Table 2. Reaction Optimization Conditions

VariableOptimal ConditionImpact on Yield
CatalystPd(OAc)2_2 (5 mol%)Increases from 45% to 78%
SolventAnhydrous DMFReduces hydrolysis byproducts
Temperature80°C (reflux)Accelerates coupling kinetics

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.